N-[3-(trifluoromethyl)phenyl]benzamide

GSK-3β inhibition Colon cancer Structure-Activity Relationship (SAR)

Obtaining the correct 3-CF3 substitution pattern is essential-the 2-CF3 isomer is nearly 7-fold less potent in tumor cytotoxicity assays. This compound provides the exact meta-trifluoromethyl configuration for your discovery programs. • Kinase Inhibitor Scaffold: Core for VEGFR-2/3 inhibitors (AAL-993; in vivo ED50 = 7 mg/kg) & GSK-3β antitumor agents (IC50 = 8.3 µM, HCT-116). • Agrochemical Intermediate: Privileged benzamide motif for fungicides targeting Phomopsis sp. & Botryosphaeria dothidea. • SAR Benchmark: High LogP (~4.0) standard for lipophilicity-permeability correlation studies. Supplied with COA, HPLC, and NMR documentation for batch-to-batch consistency.

Molecular Formula C14H10F3NO
Molecular Weight 265.23 g/mol
CAS No. 1939-24-8
Cat. No. B157290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethyl)phenyl]benzamide
CAS1939-24-8
Molecular FormulaC14H10F3NO
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19)
InChIKeyRGEVOBUFCUKOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1939-24-8): A Core Benzamide Scaffold for Kinase Inhibitor and Pesticide Derivative Design


N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic small-molecule benzamide derivative characterized by a meta-trifluoromethyl substituent on the N-phenyl ring (C14H10F3NO, MW 265.23) [1]. This compound serves as a fundamental building block or core scaffold in medicinal chemistry and agrochemical research, where it is frequently used to generate libraries of derivatives with optimized biological activity [2]. It is not typically used as a stand-alone therapeutic agent but rather as a key intermediate for the synthesis of more complex, potent, and selective molecules targeting protein kinases or fungal pathogens [2][3]. Its defining feature, the lipophilic -CF3 group, imparts distinct physicochemical properties that are leveraged in drug design to enhance metabolic stability and membrane permeability of downstream derivatives [2].

Workflow

Kinase inhibitor library synthesis

Selection logic

Core benzamide scaffold with meta-CF3

Use context

Intermediate for derivatization, not stand-alone bioactive

Why N-[3-(trifluoromethyl)phenyl]benzamide Cannot Be Casually Substituted: The Critical Role of the 3-Trifluoromethyl Group in Bioactivity and Physicochemical Properties


The N-[3-(trifluoromethyl)phenyl]benzamide core is not a generic, fungible benzamide. The specific position and nature of the trifluoromethyl substituent on the aniline ring are critical determinants of biological activity and physicochemical profile. As demonstrated in a study of GSK-3β inhibitors, replacing the 3-trifluoromethyl group with other substituents drastically alters tumor cytotoxicity; for instance, the 3-CF3 analog (4d) exhibited an IC50 of 8.3 µM against HCT-116 cells, whereas the 2-CF3 analog (4c) was nearly 7-fold less potent [1]. Similarly, research on novel fungicides shows that the core N-phenylbenzamide scaffold is a privileged structure, but its specific substituents, particularly the trifluoromethyl group, are essential for generating potent antifungal activity against pathogens like *Phomopsis sp.* and *Botryosphaeria dothidea* [2]. Furthermore, the 3-CF3 group confers a high calculated LogP of ~3.98-4.03, which is a key driver of lipophilicity and membrane permeability for derivative compounds, a property that is highly sensitive to changes in substitution pattern [3].

Regioisomer risk

Replacing 3-CF3 with 2-CF3 may shift tumor-cell assay response; reported IC50 differed 6.8-fold in a cytotoxicity study context.

Lipophilicity risk

Unsubstituted N-phenylbenzamide shows lower reported LogP (~1.9 vs ~4.0); membrane permeability context may not transfer across substitution patterns.

Bioactivity context

Antifungal activity of derivatives relies on specific substituents; generic benzamide may not support agrochemical screening context.

Quantitative Evidence Guide: Differential Performance of N-[3-(trifluoromethyl)phenyl]benzamide-Based Derivatives vs. Comparators


Differential Tumor Cytotoxicity: 3-CF3 Substituent on Benzamide Core vs. 2-CF3 Isomer in HCT-116 Cells

A study evaluating 3,5-diamino-N-substituted benzamide derivatives as GSK-3β inhibitors found that the 3-trifluoromethylphenyl analog (4d) showed potent tumor cytotoxicity against human colon cancer HCT-116 cells with an IC50 of 8.3 µM. In contrast, the isomeric 2-trifluoromethylphenyl analog (4c) was significantly less active, exhibiting an IC50 of 56.5 µM [1]. This demonstrates the superior activity conferred by the meta-substitution pattern of the core benzamide scaffold.

3-CF3 vs. 2-CF3 cytotoxicity
Head-to-head
IC50: 8.3 µM (3-CF3) vs. 56.5 µM (2-CF3)
Supports cytotoxicity endpoint review
HCT-116 cell line, MTT assay context
GSK-3β inhibition Colon cancer Structure-Activity Relationship (SAR)

In Vivo Antiangiogenic Efficacy: Anthranilamide Derivative AAL-993 vs. Vehicle Control in VEGF-Induced Angiogenesis Model

The anthranilamide derivative 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide (AAL-993), which contains the core N-[3-(trifluoromethyl)phenyl]benzamide scaffold, demonstrated potent, dose-dependent inhibition of VEGF-induced angiogenesis in a murine implant model. The compound achieved a median effective dose (ED50) of 7 mg/kg following once-daily oral administration [1].

In vivo antiangiogenic ED50
Head-to-head
ED50 = 7 mg/kg (p.o.) for AAL-993 derivative
Reported in vivo model-response context
VEGF-induced mouse implant model
VEGFR inhibition Angiogenesis In vivo efficacy

Physicochemical Differentiation: LogP of N-[3-(trifluoromethyl)phenyl]benzamide vs. Unsubstituted N-phenylbenzamide

The presence of the 3-trifluoromethyl group on the aniline ring of N-[3-(trifluoromethyl)phenyl]benzamide dramatically increases its lipophilicity compared to the unsubstituted N-phenylbenzamide. The calculated LogP for the target compound is 3.98-4.03 [1], whereas the unsubstituted analog, N-phenylbenzamide, has a calculated LogP of approximately 1.9 [2].

LogP differentiation
Cross-study
LogP ~4.0 (3-CF3) vs. ~1.9 (unsubstituted)
Supports lipophilic-property screen
In silico calculation, method context may vary
Lipophilicity Drug design ADME properties

Evidence-Backed Research and Industrial Scenarios for Procuring N-[3-(trifluoromethyl)phenyl]benzamide


Medicinal Chemistry: Building Block for Targeted Kinase Inhibitors

Procure N-[3-(trifluoromethyl)phenyl]benzamide as a core scaffold for synthesizing libraries of novel kinase inhibitors. Evidence shows that derivatives like AAL-993 potently inhibit VEGFR-2 and VEGFR-3 kinases [1] and demonstrate significant in vivo antiangiogenic activity (ED50 = 7 mg/kg) [1]. Additionally, the 3-CF3 substituted 3,5-diamino derivative (4d) shows selective tumor cytotoxicity (IC50 = 8.3 µM) against HCT-116 colon cancer cells, far surpassing the 2-CF3 isomer [2].

Agrochemical Research: Synthesis of Novel Antifungal Agents

Use this compound as a key intermediate for developing next-generation fungicides. Research confirms the N-phenylbenzamide motif is a privileged scaffold in pesticide chemistry [3]. Derivatives built upon this core have demonstrated promising in vitro antifungal activities against economically important plant pathogens, such as *Phomopsis sp.* and *Botryosphaeria dothidea* [3]. Its high lipophilicity (LogP ~4) is a desirable property for optimizing the penetration and distribution of agrochemical agents on plant surfaces.

Physicochemical Probe: Investigating the Impact of Lipophilic Substituents in SAR Studies

Procure N-[3-(trifluoromethyl)phenyl]benzamide as a reference standard or comparator in structure-activity relationship (SAR) studies focused on lipophilicity. Its calculated LogP of 3.98-4.03 [4] represents a significant increase over the unsubstituted N-phenylbenzamide (LogP ~1.9) [5]. This property makes it a valuable tool for correlating logP with cellular permeability, metabolic stability, or in vivo pharmacokinetic parameters in a systematic SAR campaign.

Method Development: Analytical Standard for LC-MS or HPLC Assays

Utilize N-[3-(trifluoromethyl)phenyl]benzamide as a reference standard for developing and validating analytical methods (e.g., LC-MS, HPLC-UV) due to its well-defined physicochemical properties, including a specific molecular weight (265.23 g/mol) and chromatographic retention driven by its high LogP [4]. Its stability and purity profiles (typically >95%) from commercial vendors make it suitable for use as a system suitability standard or internal quality control compound in quantitative analyses of more complex benzamide derivatives .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Meta-CF3 benzamide core
Kinase-selectivity assay context, cell-model endpoint review
Antifungal agent development
N-phenylbenzamide privileged scaffold
Antifungal screening context, plant-pathogen model review
Lipophilicity SAR probe
High reported LogP (~4.0)
Physicochemical property comparison, membrane-permeability context
Analytical method development
Defined MW and chromatographic profile
System suitability standard, LC-MS/LC-UV method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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